molecular formula C19H27N5O B2767052 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 1172005-36-5

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2767052
CAS No.: 1172005-36-5
M. Wt: 341.459
InChI Key: IQQVSPUVVBIUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring multiple heterocyclic structures, including benzimidazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate can then be further functionalized to introduce the piperazine and piperidine moieties.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions, improve yield, and ensure consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced forms of the compound, and substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and biological activities.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The piperazine and piperidine moieties contribute to the compound's ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole derivatives: : These compounds share the benzimidazole core and are used in various pharmaceutical applications.

  • Piperazine derivatives: : These compounds contain the piperazine ring and are known for their biological activity.

  • Piperidine derivatives: : These compounds feature the piperidine ring and are used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone is unique due to its combination of benzimidazole, piperazine, and piperidine rings. This structural complexity allows for a wide range of chemical and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVSPUVVBIUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.